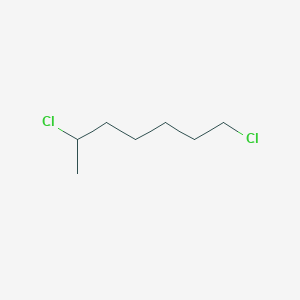![molecular formula C6H7NO3 B13941763 3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid CAS No. 61168-43-2](/img/structure/B13941763.png)
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid is a highly strained bicyclic compound that consists of two cyclopropane rings fused through a common carbon-carbon bond. This unique structure imparts significant ring strain, making it an interesting subject for chemical research and applications. The compound is part of the broader class of bicyclo[1.1.0]butanes, which are known for their high strain energy and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid typically involves the formation of the bicyclic scaffold followed by functionalization at the bridgehead positions. One common method is the palladium-catalyzed cross-coupling on pre-formed bicyclo[1.1.0]butanes, which allows for late-stage diversification of the bridgehead position . This method minimizes isomerization and generally proceeds with high efficiency using an electron-rich Pd(0) catalyst.
Industrial Production Methods
Industrial production of such highly strained compounds is less common due to the complexity and cost associated with their synthesis. advancements in catalytic methods and strain-release chemistry have made it more feasible to produce these compounds on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid undergoes various types of reactions, including:
Ring-opening reactions: Due to the high strain energy, the compound readily participates in ring-opening reactions with nucleophiles, radicals, and electrophiles.
Substitution reactions: Functionalization at the bridgehead positions can be achieved through substitution reactions, often facilitated by palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines and alcohols.
Radicals: Radical initiators such as AIBN (azobisisobutyronitrile) can be used to generate radicals for ring-opening reactions.
Electrophiles: Electrophilic reagents like halogens can facilitate substitution reactions at the bridgehead positions.
Major Products
The major products formed from these reactions include cyclobutanes and cyclobutenes, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism by which 3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid exerts its effects is primarily through strain-release reactions. The high ring strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.0]butane: A simpler analog with similar strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, which imparts different reactivity and applications.
Uniqueness
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid is unique due to its functional groups, which allow for further derivatization and application in various fields. Its high strain energy and reactivity make it a versatile compound for synthetic and industrial applications .
Propriétés
Numéro CAS |
61168-43-2 |
|---|---|
Formule moléculaire |
C6H7NO3 |
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
3-carbamoylbicyclo[1.1.0]butane-1-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c7-3(8)5-1-6(5,2-5)4(9)10/h1-2H2,(H2,7,8)(H,9,10) |
Clé InChI |
SGUUQTIJTYZFLY-UHFFFAOYSA-N |
SMILES canonique |
C1C2(C1(C2)C(=O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


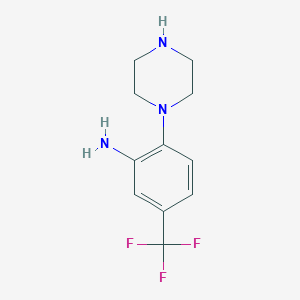
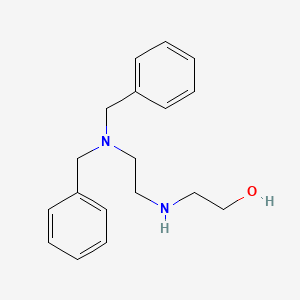
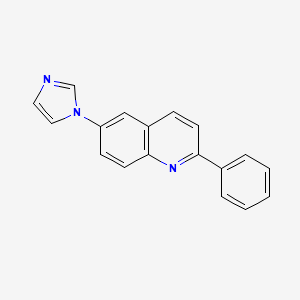
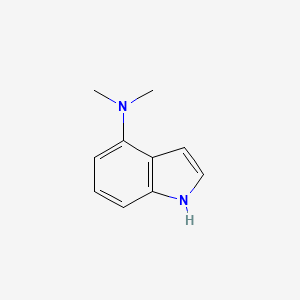

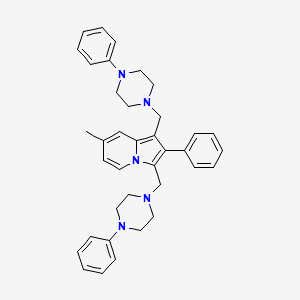
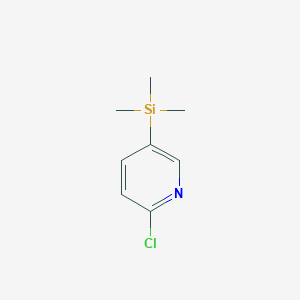
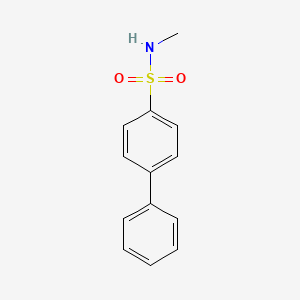
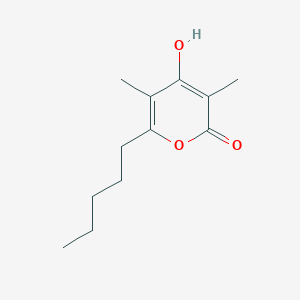
![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)

